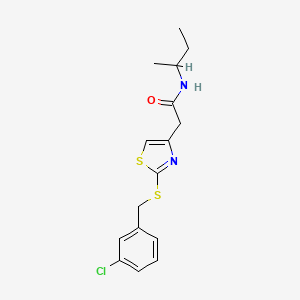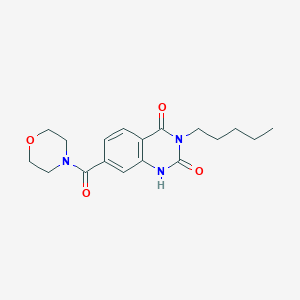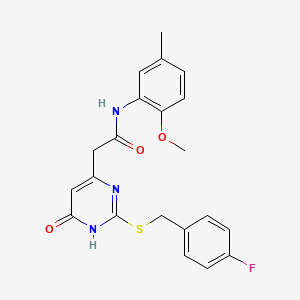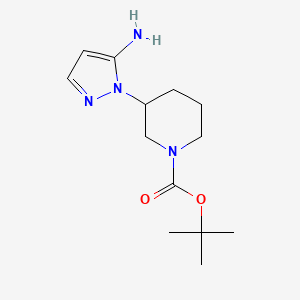
N-(4-乙酰苯基)-2-环丁基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-acetylphenyl)-2-cyclobutylacetamide” is likely to be an organic compound consisting of a cyclobutyl group (a ring of four carbon atoms) attached to an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) which is further connected to a 4-acetylphenyl group (a phenyl ring with an acetyl group at the 4th position) .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate cyclobutyl compound with 4-acetylphenylacetamide. The exact method would depend on the specific reactivity of the starting materials .Molecular Structure Analysis
The molecular structure of this compound would consist of a cyclobutyl ring attached to an acetamide group, which is further connected to a 4-acetylphenyl group. The exact 3D structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. It might undergo reactions typical of amides, phenyl groups, and cyclobutyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .科学研究应用
Antibacterial Activity
N-(4-acetylphenyl)-2-cyclobutylacetamide: (referred to as PSACB hereafter) has been evaluated for its antibacterial properties. In a study, PSACB exhibited significant activity against three bacterial strains:
The minimum inhibitory concentration (MIC) values for PSACB against E. coli and P. aeruginosa were determined to be 256 μg/mL. For S. aureus, the MIC was observed to be 256 μg/mL. While these values are higher than reference drugs like amoxicillin, ciprofloxacin, meropenem, and vancomycin, PSACB still demonstrated promising antibacterial activity .
Crystal Structure and Intramolecular Bonding
In another study, a related compound, N-(4-acetylphenyl)-N’-(2-nitrobenzoyl)thiourea, was synthesized. Its crystal structure revealed intriguing intramolecular hydrogen bonding interactions. Specifically:
Palladium-Catalyzed Suzuki Cross-Coupling Reaction
N-(4-acetylphenyl)-2-cyclobutylacetamide: derivatives have also found application in organic synthesis. For instance, a palladium(II) derivative of PSACB served as a pre-catalyst in the Suzuki cross-coupling reaction. This reaction is widely used for the construction of carbon-carbon bonds. The compound demonstrated efficacy in this context .
Other Potential Applications
While the above fields highlight specific applications, it’s worth noting that sulfonamide compounds, including PSACB, have been studied for various therapeutic properties. These include antimicrobial, antimalarial, anticancer, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibition activities . Further research may uncover additional uses for PSACB.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(4-acetylphenyl)-2-cyclobutylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(16)12-5-7-13(8-6-12)15-14(17)9-11-3-2-4-11/h5-8,11H,2-4,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXLUJBWYSQDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-cyclobutylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2796525.png)


![N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B2796531.png)
![1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2796532.png)
![1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one](/img/structure/B2796533.png)
![2,6-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2796536.png)





